4-(Aminoethyl)thiazole dihydrochloride
Overview
Description
“4-(Aminoethyl)thiazole dihydrochloride” is a chemical compound with the molecular formula C5H10Cl2N2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Scientific Research Applications
Corrosion Inhibition
One notable application of thiazole derivatives, including compounds structurally related to 4-(Aminoethyl)thiazole dihydrochloride, is in the field of corrosion inhibition. Thiazole compounds have been investigated for their potential to protect metals against corrosion, particularly in harsh chemical environments. For instance, 2-amino-4-methyl-thiazole has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. The studies utilized electrochemical measurements to demonstrate that thiazole derivatives could form a protective barrier on the metal surface, significantly reducing corrosion rates (Yüce, Mert, Kardaş, & Yazıcı, 2014).
Antimicrobial and Antifungal Activity
Thiazole compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. Novel thiazole derivatives, for example, have shown promising results against a range of pathogenic microorganisms. The antimicrobial properties of these compounds make them potential candidates for the development of new therapeutic agents to combat infections (Kaya et al., 2016).
Antitumor and Antifilarial Agents
Another significant application of thiazole derivatives is in the development of antitumor and antifilarial agents. Research into methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, for instance, has revealed its capacity to inhibit leukemia cell proliferation and demonstrate in vivo antifilarial activity. These findings underscore the potential of thiazole derivatives in the design of new drugs for treating cancer and filarial infections (Kumar et al., 1993).
Drug Transport and Solubility Enhancement
Thiazole derivatives have also been explored for their role in enhancing drug solubility and transport. For example, research into complexes formed with β-cyclodextrin and thiazole compounds aimed at increasing drug solubility has led to the development of novel systems for drug delivery. Such systems can significantly improve the therapeutic efficacy of drugs with poor water solubility by facilitating their transport and absorption in the body (Asela et al., 2017).
Safety and Hazards
Future Directions
Thiazole derivatives, including “4-(Aminoethyl)thiazole dihydrochloride”, have shown promise in various fields, including medicinal chemistry and drug discovery . They have been found to have various biological activities, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . This suggests that “this compound” and similar compounds could have potential future applications in these areas.
Mechanism of Action
Target of Action
4-(Aminoethyl)thiazole dihydrochloride, like other thiazole derivatives, has been found to interact with a variety of biological targets. Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
For instance, some thiazole derivatives have been found to stimulate polymerization in bacterial cells, disrupting dynamic assembly and Z-ring formation . This could potentially represent their main mechanism of antibacterial activity.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4H,1-2,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVPHXGUOQHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610912 | |
Record name | 2-(1,3-Thiazol-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7771-09-7 | |
Record name | 2-(1,3-Thiazol-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-Thiazol-4-yl)ethanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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